molecular formula C19H22N2O4 B251697 N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide

N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide

カタログ番号 B251697
分子量: 342.4 g/mol
InChIキー: RYFVWRSPYZAEHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of various neurological disorders. It belongs to the class of benzamide compounds and has shown promising results in preclinical studies.

作用機序

BPN14770 acts as a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in regulating cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, BPN14770 increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathways. These pathways are involved in synaptic plasticity, neuroprotection, and memory formation.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects in preclinical studies. It increases cAMP levels, activates PKA and CREB signaling pathways, and enhances synaptic plasticity. BPN14770 also reduces amyloid beta deposition, which is a hallmark of Alzheimer’s disease. In addition, BPN14770 has been shown to have anti-inflammatory effects and to protect against oxidative stress.

実験室実験の利点と制限

BPN14770 has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier and has a good safety profile. BPN14770 also has a high selectivity for PDE4D, which reduces the risk of off-target effects. However, BPN14770 has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging for long-term studies. In addition, BPN14770 has not yet been tested in human clinical trials, so its efficacy and safety in humans are still unknown.

将来の方向性

There are several future directions for the study of BPN14770. One direction is to conduct clinical trials to test the efficacy and safety of BPN14770 in humans. Another direction is to investigate the potential therapeutic applications of BPN14770 in other neurological disorders, such as Parkinson’s disease and Huntington’s disease. In addition, further studies are needed to understand the long-term effects of BPN14770 and to optimize dosing regimens for maximum efficacy. Overall, BPN14770 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for the treatment of neurological disorders.

合成法

The synthesis of BPN14770 involves the reaction of 3,4-dimethoxybenzoic acid with butyryl chloride to form 3,4-dimethoxybenzoyl butyrate. This intermediate is then reacted with 4-aminobenzamide to form BPN14770. The overall synthesis is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

科学的研究の応用

BPN14770 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer’s disease, Fragile X syndrome, and autism spectrum disorders. Preclinical studies have shown that BPN14770 can improve cognitive function, reduce amyloid beta deposition, and modulate synaptic plasticity. These findings suggest that BPN14770 has the potential to be a disease-modifying agent for these disorders.

特性

分子式

C19H22N2O4

分子量

342.4 g/mol

IUPAC名

N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H22N2O4/c1-4-5-18(22)20-14-7-9-15(10-8-14)21-19(23)13-6-11-16(24-2)17(12-13)25-3/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,23)

InChIキー

RYFVWRSPYZAEHY-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

正規SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。